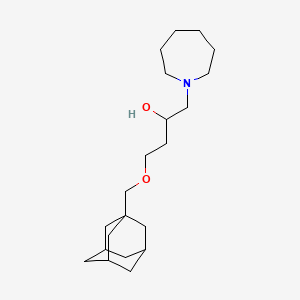
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is a complex organic compound that features an adamantyl group, a hexahydro-1H-azepinyl group, and a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol typically involves multiple steps, starting from readily available precursors. The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, while the hexahydro-1H-azepinyl group can be synthesized through a series of reduction and cyclization reactions. The final step involves the coupling of these two moieties with a propanol derivative under specific reaction conditions, such as the use of a strong base or acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The adamantyl or azepinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-butanol
- 1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-ethanol
Uniqueness
1-(3-Adamantylmethoxymethyl)-3-(hexahydro-1H-azepinyl)-2-propanol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
CAS No. |
73972-47-1 |
|---|---|
Molecular Formula |
C21H37NO2 |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
4-(1-adamantylmethoxy)-1-(azepan-1-yl)butan-2-ol |
InChI |
InChI=1S/C21H37NO2/c23-20(15-22-6-3-1-2-4-7-22)5-8-24-16-21-12-17-9-18(13-21)11-19(10-17)14-21/h17-20,23H,1-16H2 |
InChI Key |
ODFUUKDOWIAKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC(CCOCC23CC4CC(C2)CC(C4)C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















